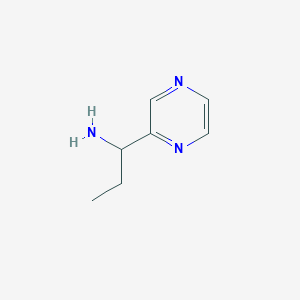

1-(Pyrazin-2-YL)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyrazin-2-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-6(8)7-5-9-3-4-10-7/h3-6H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIGJODTCNZNMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=CN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reductive Amination:the Most Direct Method to Convert the Ketone Precursor, 1 Pyrazin 2 Yl Propan 1 One, to 1 Pyrazin 2 Yl Propan 1 Amine is Through Reductive Amination. This Reaction Involves the Treatment of the Ketone with an Amine Source, Typically Ammonia, in the Presence of a Reducing Agent. This Process First Forms an Imine Intermediate Which is then Reduced to the Desired Primary Amine.

Stereoselective Synthesis Approaches for Chiral Analogs

The carbon atom bearing the amine group in 1-(Pyrazin-2-yl)propan-1-amine is a stereocenter, meaning the compound can exist as two enantiomers. The development of stereoselective, or asymmetric, synthesis is crucial for accessing single enantiomers, which is often a requirement in pharmaceutical applications. chiralpedia.com

Chemo-enzymatic Synthesis: A prominent green and highly selective method for producing chiral amines is through biocatalysis, particularly using ω-transaminases (ATAs). nih.gov These enzymes can catalyze the asymmetric amination of a ketone precursor. An (S)- or (R)-selective transaminase can be chosen to convert 1-(Pyrazin-2-yl)propan-1-one into the corresponding (S)- or (R)-1-(Pyrazin-2-yl)propan-1-amine with high enantiomeric excess. nih.gov This approach offers significant advantages in terms of selectivity and mild reaction conditions. nih.gov

Chiral Auxiliaries: Another established method involves the use of chiral auxiliaries. For example, a precursor like pyrazine-2-carboxaldehyde could be reacted with a chiral sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) to form a chiral sulfinylimine. youtube.com Subsequent addition of an organometallic reagent, like ethylmagnesium bromide, would proceed with high diastereoselectivity. The final step involves the removal of the chiral auxiliary under acidic conditions to yield the desired chiral amine. youtube.com This strategy allows for predictable control over the stereochemical outcome. youtube.com

The importance of chirality is well-documented, as different enantiomers of a molecule can exhibit vastly different biological activities. nih.govmdpi.com

Green Chemistry Principles and Sustainable Synthetic Routes

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to create more environmentally benign and efficient processes. tandfonline.comresearchgate.net

Atom-Economical Reactions: One sustainable approach for synthesizing the pyrazine core involves the acceptorless dehydrogenative coupling of 2-amino alcohols catalyzed by earth-abundant metals like manganese. nih.govacs.org This method is highly atom-economical, producing only hydrogen gas and water as byproducts. nih.govacs.org For example, the self-coupling of 2-aminopropan-1-ol can yield 2,5-dimethylpyrazine. acs.org

Biocatalysis: As mentioned in the stereoselective section, enzymatic processes represent a cornerstone of green chemistry. The use of enzymes like Lipozyme® TL IM for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines highlights the potential of biocatalysis. nih.govresearchgate.net These reactions often occur in greener solvents under mild conditions, such as at 45°C, and can be integrated into continuous-flow systems for improved efficiency. nih.govresearchgate.net

One-Pot Syntheses: The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly reduce waste and improve efficiency. A greener one-pot synthesis for pyrazine derivatives involves the condensation of a 1,2-diamine and a 1,2-dicarbonyl compound at room temperature, which avoids harsh reaction conditions and tedious work-up procedures. researchgate.net

The table below summarizes some green approaches applicable to pyrazine synthesis:

Table 1: Green Synthesis Approaches for Pyrazine Derivatives| Approach | Key Features | Example Application | Reference |

|---|---|---|---|

| Dehydrogenative Coupling | Use of earth-abundant metal catalysts (e.g., Manganese); Byproducts are H₂ and H₂O. | Synthesis of 2,5-dialkyl-substituted pyrazines from 2-aminoalcohols. | nih.govacs.org |

| Biocatalytic Aminolysis | Use of enzymes (e.g., Lipozyme®); Mild reaction conditions; Greener solvents. | Synthesis of pyrazinamide derivatives from pyrazine esters and amines. | nih.govresearchgate.net |

| One-Pot Condensation | Room temperature reaction; Simple, cost-effective, and environmentally benign. | Reaction of 1,2-diamines and 1,2-dicarbonyls to form pyrazines. | researchgate.net |

Optimization of Reaction Conditions and Process Intensification

The efficiency and yield of the synthesis of this compound can be significantly enhanced through the systematic optimization of reaction parameters and process intensification.

Optimization of Reaction Parameters: For any given synthetic step, such as the reductive amination of the ketone precursor, key variables must be optimized. These include the choice of solvent, temperature, catalyst, and the stoichiometry of reactants. For instance, in a multi-component reaction, screening different solvents like water, DMF, CH₂Cl₂, and THF can dramatically affect the product yield. researchgate.net Similarly, adjusting the temperature and the equivalents of the amine source can improve conversion rates. researchgate.net

The table below illustrates a hypothetical optimization for a synthetic step, based on common optimization strategies. researchgate.netnih.gov

Table 2: Illustrative Optimization of Reaction Conditions| Entry | Solvent | Temperature (°C) | Amine Equivalents | Yield (%) |

|---|---|---|---|---|

| 1 | Water | 25 | 1.0 | Trace |

| 2 | DMF | 25 | 1.0 | Trace |

| 3 | CH₂Cl₂ | 10-15 | 1.0 | 55 |

| 4 | THF | 10-15 | 1.0 | 80 |

| 5 | THF | 10-15 | 1.2 | 89 |

Process Intensification: For larger-scale production, process intensification strategies can be employed. Continuous-flow synthesis offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for automation. A continuous-flow system using an immobilized enzyme catalyst, for example, allows for efficient production and easy separation of the product, as demonstrated in the synthesis of pyrazinamide derivatives. nih.govresearchgate.net This approach can significantly reduce reaction times, from many hours in a batch reactor to mere minutes in a flow system, while achieving high yields. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Organic Chemistry of 1 Pyrazin 2 Yl Propan 1 Amine

Reactions Involving the Primary Amine Functionality

The primary amine group (-NH2) is a potent nucleophile and a Brønsted-Lowry base, readily participating in a variety of fundamental organic reactions, including acylation and alkylation. libretexts.orglibretexts.org

Acylation: Primary amines react rapidly with acid chlorides and acid anhydrides to form stable amide derivatives. libretexts.org In the case of 1-(Pyrazin-2-yl)propan-1-amine, this reaction proceeds via nucleophilic acyl substitution, where the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acylating agent. This reaction is often performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the hydrochloric acid (HCl) byproduct. libretexts.org The resulting amide is significantly less nucleophilic than the starting amine, which prevents over-acylation. libretexts.org The synthesis of various pyrazinamide (B1679903) derivatives through reactions of pyrazine (B50134) esters with amines highlights this important transformation. rsc.org

| Acylating Agent | Product Type | General Conditions |

| Acid Chloride (R-COCl) | N-(1-(Pyrazin-2-yl)propyl)amide | Base (e.g., Pyridine), Room Temp. |

| Acid Anhydride ((R-CO)₂O) | N-(1-(Pyrazin-2-yl)propyl)amide | Room Temp. or gentle heating |

| Pyrazine Ester | Pyrazinamide Derivative | Biocatalyst (e.g., Lipozyme® TL IM), 45 °C |

Alkylation: The primary amine can also act as a nucleophile in SN2 reactions with alkyl halides. savemyexams.com However, controlling the extent of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the primary amine from which it was formed. This can lead to a mixture of primary, secondary, and tertiary amines, and even the formation of a quaternary ammonium (B1175870) salt through exhaustive alkylation. libretexts.org To achieve selective mono-alkylation, a large excess of the amine is typically used relative to the alkylating agent.

Pyrazine Ring Functionalization and Aromatic Transformations

The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic character makes it susceptible to certain types of reactions, particularly metal-catalyzed cross-coupling reactions, which are powerful tools for introducing new carbon-carbon or carbon-heteroatom bonds.

Suzuki Cross-Coupling: For functionalization via Suzuki coupling, a halogenated pyrazine precursor is typically required. For instance, a bromo- or iodo-substituted pyrazine can be coupled with various aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. mdpi.com Studies on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides demonstrate the feasibility of this reaction on pyrazine-containing scaffolds. mdpi.com The reaction generally proceeds with good yields, although electron-donating groups on the boronic acid tend to favor the reaction more than electron-withdrawing groups. mdpi.com

Stille Cross-Coupling: Another effective method for functionalizing the pyrazine ring is the Stille coupling, which involves the reaction of an organotin compound with an organic halide catalyzed by a palladium complex. This pathway has been successfully employed to couple a pyrazine moiety to an ene-dithiocarbonate, a key step in the synthesis of molybdopterin model ligands. mdpi.com For example, 2-iodopyrazine (B2397660) can be coupled with a stannylated dithiol-2-one mediated by copper thiophene-2-carboxylate (B1233283) (CuTC) to form the desired C-C bond on the pyrazine ring. mdpi.com

| Reaction Name | Reactants | Catalyst/Reagents | Product Type |

| Suzuki Coupling | Halogenated Pyrazine + Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | Aryl-substituted Pyrazine |

| Stille Coupling | Halogenated Pyrazine + Organostannane | Pd Catalyst, CuTC | Alkyl/Aryl-substituted Pyrazine |

| Iodination | Pyrazine Derivative | N-iodosuccinimide (NIS) | Iodo-pyrazine |

These functionalization strategies are crucial for elaborating the core structure of this compound, enabling the synthesis of a wide array of derivatives for various applications.

Mechanistic Investigations of Key Organic Reactions

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and predicting outcomes.

Mechanism of Acylation: As noted, the acylation of the primary amine follows the nucleophilic acyl substitution pathway. The reaction is initiated by the attack of the amine's nitrogen on the carbonyl carbon of the acylating agent (e.g., acid chloride), forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride ion) to yield the protonated amide. A base present in the reaction mixture then deprotonates the nitrogen to give the final, neutral amide product.

Mechanism of Suzuki Coupling: The catalytic cycle of the Suzuki reaction is well-established and involves three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the halogenated pyrazine, inserting itself into the carbon-halogen bond to form a Pd(II) complex.

Transmetalation: The organic group from the boronic acid (or its boronate ester form) is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. This step is facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Mechanistic studies on related heterocyclic systems, such as the palladium-catalyzed asymmetric hydrogenation of pyrimidines, indicate that reactions can proceed through the capture of active tautomers, highlighting the complex pathways available to these molecules. researchgate.net

Catalytic Applications and Coordination Chemistry with Metal Centers

The nitrogen atoms of the pyrazine ring, with their available lone pairs of electrons, make this compound and its derivatives excellent ligands for a variety of metal ions. researchgate.net The ability of pyrazine and related pyridine-amide ligands to form stable complexes with a broad range of metal oxidation states is well-documented. researchgate.net

Coordination Complexes: The pyrazine moiety can act as a bridging ligand, connecting two metal centers, or as a terminal monodentate or bidentate ligand. The primary amine group can also participate in coordination. For instance, pyrazine-modulated oligo-α-aminopyridine ligands have been used to synthesize mononuclear copper(II) complexes. chemprob.org In these structures, the copper center can adopt a distorted square pyramidal geometry, with nitrogen atoms from the heterocyclic rings defining the basal plane. chemprob.org The specific coordination mode is influenced by factors such as the metal ion's preferred geometry, the solvent, and the counter-ion. researchgate.net

Properties of Metal Complexes: The coordination of a metal to a pyrazine ligand can significantly alter the electronic and photophysical properties of the molecule. Rhenium(I) carbonyl complexes with 2,6-bis(pyrazin-2-yl)pyridine ligands have been studied for their photophysical and electrochemical properties. acs.org These complexes can exhibit metal-to-ligand charge transfer (MLCT) absorption and emission bands, the energies of which can be tuned by substituents on the ligand framework. acs.org Similarly, coordination complexes with iron, cobalt, nickel, and manganese have been synthesized and investigated for their biological activities, where the ligand can behave as a bidentate chelator involving a ring nitrogen and an azomethine nitrogen. nih.gov The formation of these complexes is confirmed by shifts in the vibrational frequencies observed in FTIR spectroscopy. nih.gov

| Metal Ion | Ligand Type | Geometry/Coordination | Key Feature | Reference |

| Copper(II) | Pyrazine-modulated tetrapyridyltriamine | Distorted Square Pyramidal | Ligand acts as a tetradentate N4-donor. | chemprob.org |

| Rhenium(I) | 2,6-bis(pyrazin-2-yl)pyridine | Distorted Octahedral | Exhibits MLCT absorption and emission. | acs.org |

| Fe(III), Co(II), Ni(II) | N′-benzylidenepyrazine-2-carbohydrazonamide | Bidentate (N,N) | Investigated for anticancer/antimicrobial activity. | nih.gov |

The rich coordination chemistry of pyrazine-based ligands suggests that this compound could serve as a valuable component in the design of new catalysts, functional materials, and therapeutic agents.

Advanced Spectroscopic and Structural Elucidation Studies of 1 Pyrazin 2 Yl Propan 1 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state conformation of 1-(Pyrazin-2-yl)propan-1-amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR, the protons on the pyrazine (B50134) ring are expected to appear as distinct signals in the aromatic region (typically δ 8.0-9.0 ppm) due to the electron-withdrawing nature of the nitrogen atoms. The proton at the chiral center (C1) would likely be a multiplet, coupled to the protons of the adjacent methylene (B1212753) (CH₂) and amine (NH₂) groups. The methylene protons would exhibit complex splitting patterns (diastereotopic protons) due to the adjacent chiral center, while the terminal methyl (CH₃) group would likely appear as a triplet. The amine protons' chemical shift and coupling can be influenced by solvent and temperature. Temperature-dependent NMR studies can reveal information about the rotational barriers around the C-C and C-N bonds, providing insight into the conformational flexibility of the propan-1-amine side chain. nih.gov

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms. The carbon atoms of the pyrazine ring would resonate at lower field (higher ppm) compared to typical aromatic carbons due to the deshielding effect of the nitrogen atoms. The chemical shift of the chiral carbon (C1) would be of particular interest.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazine-H | 8.5 - 8.7 | m |

| CH (chiral center) | ~4.0 | m |

| NH₂ | 1.5 - 3.0 (variable) | br s |

| CH₂ | 1.6 - 1.9 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazine-C | 140 - 155 |

| C (chiral center) | 50 - 60 |

| CH₂ | 25 - 35 |

X-ray Crystallography for Solid-State Structural Determination of Co-crystals and Salts

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and intermolecular interactions. For this compound, obtaining a single crystal suitable for X-ray diffraction would be a key objective. The formation of co-crystals or salts with various acids can facilitate crystallization. For instance, the dihydrochloride (B599025) salt has been synthesized to improve aqueous solubility. vulcanchem.com

A crystal structure would reveal the preferred conformation of the propan-1-amine side chain relative to the pyrazine ring in the solid state. It would also elucidate the hydrogen bonding network, which is expected to be dominated by the primary amine and the pyrazine nitrogen atoms. In the case of a salt, such as the dihydrochloride, the chloride ions would be involved in hydrogen bonding with the protonated amine group. The packing of the molecules in the crystal lattice would also be determined, which can influence physical properties like melting point and solubility. While a specific crystal structure for this compound is not publicly available, analysis of related pyrazine derivatives provides insights into potential packing motifs and intermolecular interactions. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Specific Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their vibrational modes.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl chain and the pyrazine ring would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazine ring would give rise to absorptions in the 1400-1600 cm⁻¹ region. The N-H bending vibration would be found near 1600 cm⁻¹.

Raman spectroscopy would provide complementary information. The pyrazine ring vibrations are often strong in the Raman spectrum due to changes in polarizability.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Primary Amine | N-H Bend | 1590 - 1650 |

| Alkyl C-H | C-H Stretch | 2850 - 2960 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact molecular weight of a compound and for elucidating its fragmentation pathways. For this compound, HRMS would confirm the elemental composition.

Under electron ionization (EI), the molecular ion ([M]⁺) would be observed. The fragmentation pattern would be dictated by the stability of the resulting fragments. A common fragmentation pathway for amines is the alpha-cleavage, which for this molecule would involve the loss of an ethyl group to form a stable iminium ion. Another likely fragmentation would be the loss of the propyl-amine side chain, resulting in a pyrazinyl cation. The fragmentation of the pyrazine ring itself would also contribute to the mass spectrum. The predicted collision cross section (CCS) values for adducts like [M+H]⁺ can also be calculated. uni.lu

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 137 | [C₇H₁₁N₃]⁺ (Molecular Ion) |

| 108 | [M - C₂H₅]⁺ |

| 80 | [C₄H₄N₂]⁺ (Pyrazine cation) |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration

Since this compound is a chiral molecule, chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining its enantiomeric purity and absolute configuration.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. The electronic transitions of the pyrazine chromophore, perturbed by the chiral center, would give rise to a characteristic CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the chiral center, often with the aid of computational methods like time-dependent density functional theory (TD-DFT).

ORD measures the rotation of the plane of polarized light as a function of wavelength. The ORD spectrum is related to the CD spectrum through the Kronig-Kramers relations and can also be used to determine the absolute configuration. These techniques are crucial for the characterization of the individual enantiomers of this compound and for ensuring the enantiomeric purity of a sample.

Computational and Theoretical Chemistry Investigations of 1 Pyrazin 2 Yl Propan 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide insights into the electronic structure, molecular orbitals, and reactivity of compounds such as 1-(Pyrazin-2-YL)propan-1-amine.

For pyrazine (B50134) derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine optimized geometries and electronic properties. researchgate.net For instance, in studies of pyrazinamide (B1679903), a related compound, DFT has been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The distribution of these frontier orbitals is crucial for predicting the molecule's reactivity. In many pyrazine derivatives, the LUMO is often located on the pyrazine ring, indicating its electron-accepting nature, while the HOMO can be situated on other parts of the molecule. nih.gov

For this compound, it is expected that the pyrazine ring would be the primary site of the LUMO, making it susceptible to nucleophilic attack. The HOMO, conversely, would likely be localized on the propan-1-amine side chain, specifically the nitrogen atom, which is the most electron-rich site and prone to electrophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Predicted Electronic Properties of a Model Pyrazine Derivative

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar heterocyclic compounds.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of this compound. The rotation around the single bonds, particularly the C-C bond between the pyrazine ring and the propanamine side chain, and the C-N bond of the amine group, will lead to various conformers with different energies.

In the case of this compound, different staggered and eclipsed conformations would arise from the rotation of the ethyl group attached to the chiral carbon. The orientation of the lone pair on the amine nitrogen relative to the pyrazine ring will also be a key factor in determining conformational stability due to potential intramolecular hydrogen bonding or steric hindrance.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.00 |

| Gauche 1 | 60° | 0.85 |

| Gauche 2 | -60° | 0.85 |

| Eclipsed 1 | 0° | 4.50 |

| Eclipsed 2 | 120° | 5.10 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar aliphatic chains.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving pyrazine derivatives. mdpi.com By modeling the reactants, products, and any intermediates, and by locating the transition states, a detailed understanding of the reaction pathway can be achieved.

For this compound, several reactions could be computationally explored. For example, the nucleophilic substitution on the pyrazine ring or reactions involving the amine group. wikipedia.org DFT calculations can be used to determine the activation energies for different proposed mechanisms, helping to identify the most likely reaction pathway. mdpi.com

For instance, in the acylation of the amine group, a computational study would model the approach of the acylating agent to the nitrogen atom, the formation of a tetrahedral intermediate, and the subsequent departure of the leaving group. The geometries and energies of the transition states for each step would be calculated to determine the rate-limiting step of the reaction.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. bendola.comresearchgate.net These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. mdpi.com By comparing the calculated ¹H and ¹³C NMR spectra with experimental data, the assignment of peaks to specific atoms in the molecule can be confirmed.

Similarly, the vibrational frequencies and intensities of a molecule can be calculated using DFT. These calculated frequencies can then be compared with an experimental IR spectrum. researchgate.net It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. For pyrazine itself, the mutual exclusion of IR and Raman active modes due to its center of inversion is a key spectroscopic feature. stackexchange.com While this compound lacks this high symmetry, the calculated vibrational modes of the pyrazine ring would still be characteristic.

Table 3: Hypothetical Calculated vs. Experimental Spectroscopic Data for a Pyrazine Derivative

| Spectroscopic Parameter | Calculated Value | Experimental Value |

|---|---|---|

| ¹H NMR (pyrazine H) | δ 8.6 ppm | δ 8.5 ppm |

| ¹³C NMR (pyrazine C) | δ 145 ppm | δ 144 ppm |

| IR (C=N stretch) | 1580 cm⁻¹ | 1575 cm⁻¹ |

| IR (N-H stretch) | 3350 cm⁻¹ | 3340 cm⁻¹ |

Note: The data in this table is hypothetical and for illustrative purposes.

1 Pyrazin 2 Yl Propan 1 Amine As a Synthetic Building Block and Precursor

Role in the Synthesis of Complex Organic Molecules

The utility of 1-(Pyrazin-2-yl)propan-1-amine as a synthetic building block stems from the reactivity of its primary amine functionality. This group can readily undergo a variety of classical amine reactions, including N-acylation, N-alkylation, reductive amination, and participation in multicomponent reactions. These transformations allow for the straightforward introduction of the pyrazinylpropyl moiety into larger molecular systems or the construction of new functionalities around the amine.

For instance, the primary amine can react with activated carboxylic acids, acid chlorides, or anhydrides to form corresponding amides. It can also be converted into secondary or tertiary amines through reactions with alkyl halides or via reductive amination with aldehydes and ketones. A significant application of such primary amines is in nucleophilic aromatic substitution reactions on electron-deficient heterocyclic systems. In a process analogous to reactions with other primary amines, this compound can be used to displace leaving groups, such as halogens, from other heterocyclic scaffolds. beilstein-journals.org This reaction creates more complex, poly-heterocyclic structures by forming a new carbon-nitrogen bond. beilstein-journals.org Furthermore, this amine is a suitable component for synthesizing substituted pyrrolidin-2-ones through reactions with donor-acceptor cyclopropanes, a transformation that creates densely functionalized heterocyclic products from simple starting materials. mdpi.com

Table 1: Selected Synthetic Transformations of this compound This table presents plausible synthetic applications based on the known reactivity of primary amines and pyrazine (B50134) derivatives.

| Reaction Type | Reagents | Product Class | Significance |

|---|---|---|---|

| N-Acylation | Acid Chlorides (R-COCl), Anhydrides | Pyrazinylpropyl Amides | Introduces carbonyl functionality, alters electronic properties. |

| Reductive Amination | Aldehydes (R'-CHO), NaBH3CN | N-Substituted Pyrazinylpropyl Amines | Forms secondary amines, extending the molecular framework. |

| Nucleophilic Substitution | Halogenated Heterocycles (e.g., 5-chloro-triazolopyrazine) | Substituted Heterocyclic Amines | Links two distinct heterocyclic systems together. beilstein-journals.org |

| Cyclocondensation | Donor-Acceptor Cyclopropanes | Substituted Pyrrolidin-2-ones | Constructs complex, five-membered heterocyclic rings. mdpi.com |

Derivatization for Novel Ligand Design in Organometallic Chemistry

The structure of this compound contains multiple nitrogen atoms—the two in the pyrazine ring and the one in the primary amine side chain—which are potential donor sites for coordination with metal ions. This makes the molecule and its derivatives attractive candidates for ligand design in organometallic and coordination chemistry. nih.govresearchgate.net Amides incorporated into heterocyclic bases like pyrazine have emerged as a rapidly expanding class of ligand scaffolds that efficiently bind metal ions. researchgate.net

The molecule itself can function as a bidentate ligand, coordinating to a metal center through one of the pyrazine nitrogen atoms (typically the one closer to the side chain, at position 1) and the nitrogen of the propylamine (B44156) group. This forms a stable five-membered chelate ring. Such coordination behavior has been observed in similar pyrazine-based ligands, where coordination with transition metals like Mn(II), Fe(III), Co(II), and Ni(II) occurs through a ring nitrogen and a side-chain nitrogen atom. nih.gov

Furthermore, the primary amine group serves as a handle for derivatization to create a family of ligands with tailored properties. For example, condensation of the amine with various aldehydes or ketones yields Schiff base (imine) ligands. These new ligands possess an additional donor atom (the imine nitrogen) and allow for the fine-tuning of the steric and electronic environment around the metal center through modifications of the aldehyde or ketone precursor. This versatility enables the synthesis of a wide array of coordination complexes with diverse geometries and nuclearities. researchgate.net

Table 2: Potential Ligand Applications and Derivatizations This table outlines the potential of this compound and its derivatives in coordination chemistry, based on established principles for pyrazine-based ligands.

| Ligand Type | Coordination Mode | Potential Metal Ions | Resulting Complex Geometry (Examples) |

|---|---|---|---|

| This compound | N,N'-Bidentate (Nring, Namine) | Co(II), Ni(II), Cu(II), Zn(II) | Octahedral, Square Planar |

| Schiff Base Derivative (from Salicylaldehyde) | N,N',O-Tridentate | Fe(III), Mn(II), V(IV) | Distorted Octahedral, Square Pyramidal |

| Amide Derivative (from Picolinic Acid) | N,N',N'',O-Tetradentate | Ru(II), Rh(III), Fe(II) | Octahedral |

| Bridging Ligand | Bidentate (Nring) and Monodentate (N'ring) | Ag(I), Cu(I), Rh(II) | Coordination Polymers, Dinuclear Complexes |

Precursor for Advanced Chemical Scaffolds and Frameworks

A chemical scaffold is a core structure upon which a variety of substituents can be placed to generate a library of related compounds. Pyrazine-containing molecules are recognized as privileged scaffolds in medicinal chemistry due to their prevalence in bioactive compounds. researchgate.net this compound is an ideal precursor for constructing more complex, often fused, heterocyclic scaffolds and frameworks.

One of the most powerful applications of this precursor is in cyclization reactions to form polycyclic systems. For instance, it can serve as the starting material for the synthesis of pyrrolo[1,2-a]pyrazines. nih.gov This can be achieved through a reaction with an α-haloketone, where the primary amine first displaces the halide, followed by an intramolecular condensation and cyclization to form the fused five-membered pyrrole (B145914) ring. The resulting pyrrolo[1,2-a]pyrazine (B1600676) core is found in various biologically active molecules. rsc.org Similarly, reactions with other appropriate bifunctional reagents can lead to the formation of different fused systems, such as imidazo[1,2-a]pyrazines. Such scaffolds are of significant interest due to their diverse pharmacological properties. mdpi.com These synthetic routes leverage the inherent reactivity of the amine and the pyrazine ring to build molecular complexity in a controlled manner.

Table 3: Transformation into Advanced Chemical Scaffolds This table illustrates plausible synthetic routes from this compound to key heterocyclic frameworks.

| Target Scaffold | Key Reagents/Reaction Type | Core Structure Formed | Reference Scaffold Class |

|---|---|---|---|

| Pyrrolo[1,2-a]pyrazine | α-Haloketones (e.g., Bromoacetone), followed by cyclization | A fused 5/6 bicyclic system | Pyrrolopyrazine nih.govsigmaaldrich.com |

| Imidazo[1,2-a]pyrazine | α-Halocarbonyls (e.g., 2-Bromoacetaldehyde), cyclization | A fused 5/6 bicyclic system | Imidazopyrazine mdpi.com |

| 1,2,4-Triazolo[4,3-a]pyrazine | Reaction with a cyanogen (B1215507) derivative followed by oxidative cyclization | A fused 5/6 bicyclic system | Triazolopyrazine beilstein-journals.orgresearchgate.net |

| Dihydropyrazino[1,2-a]indoles | Pictet-Spengler type reaction with a suitable carbonyl on an appended group | A fused polycyclic system | Indole Alkaloid Analogs |

Future Research Directions and Unexplored Avenues for 1 Pyrazin 2 Yl Propan 1 Amine

Development of Novel and Highly Efficient Synthetic Routes

While classical synthetic methods can likely produce 1-(Pyrazin-2-yl)propan-1-amine, future research should focus on developing more efficient, stereoselective, and sustainable routes. The current literature on analogous compounds often describes multi-step sequences that may have limitations in yield and scalability. thieme-connect.de

Key areas for development include:

Asymmetric Catalysis: A primary challenge is the control of the stereocenter at the first carbon of the propyl chain. The development of catalytic asymmetric methods, such as the reductive amination of a precursor ketone, 1-(pyrazin-2-yl)propan-1-one, using chiral catalysts, would be a significant advancement.

Hydrogen-Borrowing Catalysis: Modern synthetic methods like hydrogen-borrowing (or hydrogen autotransfer) could provide a highly efficient route. A potential pathway involves the direct reaction of 2-ethylpyrazine (B116886) with an ammonia (B1221849) source, catalyzed by a transition metal complex (e.g., Ru or Ir), proceeding through an in situ-generated imine intermediate. This approach minimizes waste by producing only water as a byproduct.

Biocatalysis: The use of enzymes, such as transaminases, could offer an environmentally benign and highly stereoselective route to the amine from the corresponding ketone, operating under mild reaction conditions.

The table below outlines potential advanced synthetic strategies for future exploration.

Table 1: Potential Advanced Synthetic Routes for this compound

| Synthetic Strategy | Potential Precursors | Key Advantages | Research Focus |

|---|---|---|---|

| Asymmetric Reductive Amination | 1-(Pyrazin-2-yl)propan-1-one, Ammonia Source | High enantioselectivity, direct formation of chiral amine. | Development of novel chiral ligands and catalysts specific for pyrazinyl ketones. |

| Hydrogen-Borrowing Catalysis | 2-Propylpyrazine, Ammonia Source | Atom economy, reduced waste, in-situ activation. | Screening of robust Ru(II) or Ir(III) catalysts; optimization of reaction conditions. |

| C-H Functionalization/Amination | 2-Propylpyrazine | Step economy by avoiding pre-functionalization. | Discovery of catalysts for direct amination of an activated C-H bond adjacent to the pyrazine (B50134) ring. |

Discovery of Unprecedented Reactivity Patterns and Transformation Pathways

The reactivity of this compound is expected to be dictated by the interplay between the nucleophilic amine and the electron-deficient pyrazine ring. While standard amine reactions (e.g., acylation, alkylation) are predictable, significant opportunities lie in exploring more complex and novel transformations.

Future research could uncover unique reactivity in several areas:

Ligand Development for Catalysis: The molecule's structure, featuring two nitrogen atoms (one in the ring, one in the amine) at a specific distance, makes it a candidate as a bidentate ligand for transition metals. Its potential in coordinating with metals could be harnessed for asymmetric catalysis, where its chiral nature could induce stereoselectivity in reactions.

Multicomponent Reactions (MCRs): Investigating the role of this amine as a component in MCRs could lead to the rapid synthesis of complex, drug-like molecules. Its dual functionality could allow it to participate in novel reaction cascades, forming diverse heterocyclic scaffolds.

Intramolecular Cyclizations: Under appropriate conditions, the amine could react with a suitably functionalized pyrazine ring (e.g., a pyrazine bearing a leaving group at the 3-position) to form fused bicyclic systems, such as dihydropyrrolo[1,2-a]pyrazines. These scaffolds are of interest in medicinal chemistry. researchgate.net

The table below summarizes potential transformations that represent unexplored avenues of reactivity.

Table 2: Unexplored Reactivity Patterns and Transformations

| Reaction Class | Reactant Type | Potential Product | Significance |

|---|---|---|---|

| Asymmetric Catalysis | Transition Metal Precursors | Chiral Metal-Amine Complexes | Use as a novel chiral ligand for stereoselective synthesis. |

| Multicomponent Reactions | Aldehydes, Isocyanides, etc. | Complex Heterocycles | Rapid generation of molecular diversity for screening libraries. |

| Annulation/Cyclization | Electrophilically activated pyrazines | Fused Bicyclic Systems (e.g., Pyrrolopyrazines) | Access to novel and biologically relevant chemical scaffolds. researchgate.net |

Exploration of Interdisciplinary Research Opportunities in Chemical Sciences

The structural motifs within this compound make it a valuable building block for broader applications, particularly at the intersection of chemistry, biology, and materials science.

Medicinal Chemistry: Pyrazine derivatives are prevalent in pharmaceuticals and are known to exhibit a wide range of biological activities, including roles as kinase inhibitors. researchgate.netresearchgate.netscite.ai The title compound is a prime candidate for use as a scaffold in drug discovery. Its primary amine serves as a versatile handle for building combinatorial libraries, allowing for systematic modification to probe structure-activity relationships (SAR). Future research should focus on synthesizing derivatives to explore their potential as therapeutic agents. google.comgoogle.com

Materials Science: The ability of pyrazine and amine groups to coordinate with metal ions is well-documented. scite.ai This property could be exploited to use this compound as a building block (linker) for creating novel coordination polymers or Metal-Organic Frameworks (MOFs). The chirality and functional handle of the molecule could lead to materials with unique properties, such as chiral recognition, enantioselective separation, or catalysis.

Chemical Probes: Functionalization of the amine group with fluorophores or affinity tags could create chemical probes to study biological systems. These probes could be used to identify and study the molecular targets of pyrazine-based bioactive compounds.

The table below details potential interdisciplinary research avenues.

Table 3: Interdisciplinary Research Opportunities

| Research Field | Application Area | Rationale |

|---|---|---|

| Medicinal Chemistry | Scaffold for Drug Discovery | Pyrazine core is a known pharmacophore; amine group allows for facile library synthesis to develop novel kinase inhibitors or other agents. researchgate.netgoogle.com |

| Materials Science | Building Block for MOFs | Bidentate coordination ability of the two nitrogen atoms can form extended, porous structures with potential for catalysis or separation. |

| Chemical Biology | Development of Chemical Probes | The amine is a key functional group for attaching reporter tags (e.g., fluorophores, biotin) to study biological interactions. |

Q & A

Q. What are the recommended synthetic routes for 1-(Pyrazin-2-YL)propan-1-amine, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or reductive amination. A plausible route involves reacting pyrazine-2-carbaldehyde with propan-1-amine under reductive conditions (e.g., NaBH4 or H2/Pd-C). Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity .

- Catalyst efficiency : Palladium-based catalysts improve yield in hydrogenation steps .

- Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation .

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is recommended.

Q. What spectroscopic methods are critical for characterizing this compound?

- NMR : 1H NMR (δ 8.3–8.5 ppm for pyrazine protons; δ 2.6–3.0 ppm for amine-proximal CH2 groups) and 13C NMR (pyrazine carbons at 145–150 ppm) confirm structural integrity .

- Mass spectrometry : ESI-MS or HRMS verifies molecular ion peaks (expected m/z: 151.12 [M+H]+).

- FT-IR : Stretching vibrations for NH2 (~3350 cm⁻¹) and C=N (pyrazine, ~1600 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

- Hazard mitigation : Use fume hoods, nitrile gloves, and lab coats due to acute toxicity (oral LD50: ~300 mg/kg in rodents) and skin irritation risks .

- Emergency measures : In case of eye exposure, rinse with water for 15 minutes; seek medical attention if inhaled .

- Storage : Store in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides atomic-resolution insights:

Q. How do substituents on the pyrazine ring influence the compound’s reactivity and biological activity?

- Electronic effects : Electron-withdrawing groups (e.g., Cl, NO2) at the pyrazine 3-position enhance electrophilicity, favoring nucleophilic attacks .

- Biological relevance : Pyrazine derivatives exhibit anti-onchocercal activity; amine chain length modulates membrane permeability .

- Structure-activity relationships (SAR) : Compare IC50 values against analogs (e.g., ethanamine vs. propan-amine derivatives) to optimize pharmacophores .

Q. What strategies address contradictions in reported solubility and stability data?

- Solvent screening : Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., DMSO for polar aprotic conditions) .

- Accelerated stability studies : Conduct thermal (40–60°C) and photolytic (UV light) stress tests to identify degradation pathways .

- HPLC-MS analysis : Monitor decomposition products (e.g., oxidation to pyrazine N-oxide) .

Methodological Guidance

Q. How can researchers design experiments to assess the compound’s potential in drug discovery?

Q. What computational tools predict synthetic pathways for novel derivatives?

- Retrosynthesis : Employ Pistachio or Reaxys databases to prioritize feasible routes (e.g., amide coupling, Suzuki-Miyaura) .

- DFT calculations : Optimize transition states for key steps (e.g., reductive amination barriers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.